alpha2beta1 Integrin Ligand Peptide

Integrin Specificity Collagen Receptors Receptor-Ligand Binding

Standard collagen-mimetics like GFOGER or RGD lack selectivity for α2β1 integrin, causing off-target signaling in adhesion and viral entry assays. The DGEA tetrapeptide (Asp-Gly-Glu-Ala) provides a defined, soluble solution. - **Selectivity**: Binds α2β1; no cross-reactivity with αvβ3, α5β1 (vs. RGD) or α1β1/α11β1 (vs. GFOGER). - **Functional validation**: Inhibits rotavirus binding at ≤0.5 mM; polymeric constructs show 10-fold potency gain. - **Proven vector**: Validated for PET tracer development (diamsar-Cu-64 stable >98%/48h).

Molecular Formula C14H22N4O9
Molecular Weight 390.35 g/mol
Cat. No. B12111011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha2beta1 Integrin Ligand Peptide
Molecular FormulaC14H22N4O9
Molecular Weight390.35 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N
InChIInChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)
InChIKeyHZHXMUPSBUKRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DGEA Peptide: Selective α2β1 Integrin Ligand


The alpha2beta1 Integrin Ligand Peptide, with the sequence Asp-Gly-Glu-Ala (DGEA), is a linear tetrapeptide corresponding to residues 435-438 of the type I collagen alpha1 chain [1]. It functions as a minimal recognition motif for the alpha2beta1 integrin receptor, a primary mediator of cell adhesion to collagen [2]. Unlike larger triple-helical collagen mimetics, DGEA represents a simplified, highly soluble tool that can act as a potential antagonist of collagen receptors, interfering with specific integrin-mediated processes such as viral entry without fully recapitulating the complex signaling of the native extracellular matrix [3].

1
α2β1 integrin-selective minimal recognition motif from collagen I
2
Linear tetrapeptide tool for targeted α2β1 antagonism without triple-helical complexity
3
Highly soluble format suitable for solution-phase inhibition and conjugation studies

Why DGEA Substitution Compromises Specificity


Substituting the alpha2beta1 Integrin Ligand Peptide (DGEA) with a general-purpose integrin ligand, such as the RGD motif, or a different collagen-mimetic like GFOGER, fails to maintain experimental or functional specificity. The RGD peptide (Arg-Gly-Asp) is a promiscuous ligand recognized by a broad family of integrins including αvβ3 and α5β1, but its interaction with α2β1 is weak and conformation-dependent [1]. Conversely, while the triple-helical GFOGER peptide binds α2β1 with high affinity, it also demonstrates significant cross-reactivity with other collagen-binding integrins like α1β1 and α11β1 [2]. This lack of selectivity can lead to ambiguous results in cell adhesion assays, confound biomarker studies, or trigger unwanted signaling pathways, underscoring the necessity of using the defined DGEA peptide for targeted studies of the α2β1 integrin.

RGD peptide Broad-spectrum integrin ligand; weak α2β1 interaction may confound pathway-specific readouts.
GFOGER peptide High-affinity α2β1 binder but cross-reacts with α1β1; selectivity mismatch limits α2β1-only attribution.

DGEA: Quantitative Differentiation Guide


DGEA vs. GFOGER: α2β1 Selectivity

The DGEA peptide exhibits functional selectivity for the α2β1 integrin over α1β1, a key differentiator from the high-affinity GFOGER peptide. While GFOGER is recognized by both α2β1 and α1β1 integrins, it shows a 30-fold lower potency for α1β1 compared to α1β1-specific ligands [1]. In biosensor assays, GFOGER competes for the α1 I domain with an IC50 of ~90 μM [1]. In contrast, the DGEA motif is derived from the α2β1-specific binding site of type I collagen and is not recognized by α1β1 [2].

DGEA vs. GFOGER: α2β1 selectivity
Cross-study comparable
DGEA shows negligible α1β1 binding; GFOGER IC50 ~90 µM for α1 I-domain
Supports α2β1-specific pathway interpretation without α1β1 confounding.
Biosensor and solid-phase I-domain assays.
Integrin Specificity Collagen Receptors Receptor-Ligand Binding

DGEA vs. GFOGER: Viral Entry Inhibition

In functional assays of viral infection, the DGEA peptide acts as a direct antagonist of α2β1-mediated viral entry, whereas the GFOGER peptide is not described for this application. Monomeric DGEA at concentrations up to 0.5 mM effectively inhibits rotavirus binding to α2β1 and subsequent infection of host cells [1]. In contrast, the GFOGER peptide is primarily employed as an adhesive substrate or a scaffold-coating agent to promote cell adhesion and osteogenesis, not as a solution-phase inhibitor [2].

DGEA vs. GFOGER: viral entry inhibition
Class-level inference
Monomeric DGEA inhibits rotavirus binding at ≤0.5 mM; GFOGER lacks reported antagonist activity
Enables α2β1 antagonist studies in viral pathogenesis research.
Functional infection assays in MA104/Caco-2 cells.
Virology Host-Pathogen Interaction Integrin Antagonists

DGEA vs. RGD: α2β1 Targeting Specificity

The DGEA peptide offers a clear specificity advantage over the commonly used RGD peptide for α2β1 integrin targeting. RGD is a broad-spectrum ligand for multiple integrins, including αvβ3 and α5β1, but its binding to α2β1 is weak and only observed under specific conditions with constrained cyclic peptides [1]. In contrast, DGEA is a dedicated recognition motif for the α2β1 integrin, identified as the minimal binding sequence from type I collagen [2]. This fundamental difference in ligand specificity means that RGD will activate a broad range of integrins, while DGEA provides a more targeted approach for studying α2β1-specific functions.

DGEA vs. RGD: α2β1 targeting specificity
Class-level inference
DGEA is α2β1-selective; RGD activates αvβ3, α5β1, and others, with weak α2β1 binding
Reduces off-target integrin signaling in α2β1-focused mechanistic studies.
Cell adhesion and solid-phase binding comparisons.
Integrin Specificity Cell Adhesion Biomaterial Design

Monomeric vs. Polymeric DGEA: Antiviral Potency

The inhibitory potency of the DGEA peptide against viral infection can be significantly enhanced through polymerization. While monomeric DGEA requires concentrations up to 0.5 mM to effectively inhibit rotavirus binding and infection, polymeric peptides containing DGEA motifs achieve similar inhibition at concentrations approximately 10-fold lower [1]. This observation demonstrates that the DGEA sequence is amenable to multivalent presentation, a key differentiator for researchers looking to develop more potent α2β1 antagonists without altering the core recognition motif.

Monomeric vs. polymeric DGEA potency
Direct head-to-head comparison
Polymeric DGEA achieves ~10-fold lower effective concentration vs. monomeric form
Validates DGEA as a core pharmacophore amenable to multivalent optimization.
Rotavirus infection assay, MA104/Caco-2 cells.
Peptide Engineering Antiviral Assays Multivalency

DGEA Conjugates: Chelator Stability Comparison

When conjugated to bifunctional chelators for imaging applications, the DGEA peptide's carboxyl groups can influence the stability of the metal-chelate complex. A comparative study of DOTA- and diamsar-conjugated DGEA peptides demonstrated a significant difference in Cu-64 retention. In PBS, the 64Cu-DOTA-DGEA complex exhibited substantial copper dissociation, with over 55% free 64Cu2+ observed after 48 hours [1]. In contrast, the 64Cu-diamsar-DGEA conjugate showed no significant dissociation under the same conditions [1]. In vivo, this translated to a 5-fold higher liver uptake for the unstable 64Cu-DOTA-DGEA tracer compared to the stable diamsar version [1].

DGEA conjugates: chelator stability
Direct head-to-head comparison
DOTA-DGEA >55% Cu-64 loss (48h); diamsar-DGEA >98% retention, 5-fold lower liver uptake in vivo
Chelator choice critical for reliable biodistribution in PET tracer development.
PBS stability and microPET in PC-3 prostate tumor model.
Radiopharmaceuticals Peptide Conjugation Chelation Chemistry

DGEA: Key Research Applications


Functional Antagonism in Virology

The DGEA peptide is an ideal candidate for research aimed at disrupting α2β1 integrin-mediated viral entry. Evidence shows that monomeric DGEA directly inhibits rotavirus binding and infection at concentrations up to 0.5 mM, a function that the GFOGER peptide does not serve [1]. Furthermore, this antagonist activity can be potentiated approximately 10-fold by using polymeric DGEA constructs, offering a clear path for assay optimization [2]. This makes it a uniquely suitable tool for studying viruses that exploit the collagen-binding integrin pathway.

α2β1-Targeted Imaging Agents

The DGEA scaffold serves as a validated targeting vector for the development of α2β1 integrin-specific imaging agents. Conjugation studies reveal that the choice of chelator is critical, with diamsar-based constructs demonstrating superior Cu-64 stability (>98% retention over 48 hours) compared to DOTA-based conjugates (>55% metal loss) [3]. Researchers developing PET tracers can leverage this established knowledge to design more stable probes for visualizing α2β1 expression, particularly in prostate cancer models where α2β1 is a relevant biomarker [3].

α2β1-Selective Cell Signaling Studies

For studies requiring the isolation of α2β1-mediated signaling from other collagen-binding integrins, the DGEA peptide provides a selective advantage. Unlike the GFOGER peptide, which cross-reacts with α1β1 (IC50 ~90 μM), or the RGD peptide, which activates a broad family of integrins, DGEA is a specific motif for α2β1 [4][5]. This makes it the preferred tool for dissecting α2β1-specific pathways in cell adhesion, migration, and differentiation, minimizing off-target effects that could confound results in primary cell cultures or complex co-culture models.

Application
Selection Property
Validation Focus
α2β1-mediated viral entry studies
Selective integrin antagonist activity
Viral binding and infection inhibition assays
α2β1-targeted PET tracer development
Chelator-dependent conjugate stability
In vitro Cu-64 retention and in vivo biodistribution
α2β1-specific pathway dissection
Minimal off-target integrin activation
Cell adhesion and migration without α1β1/αvβ3 cross-talk
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